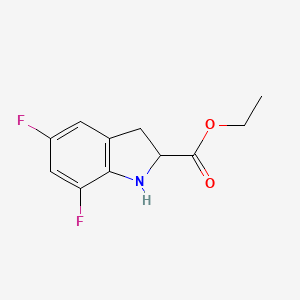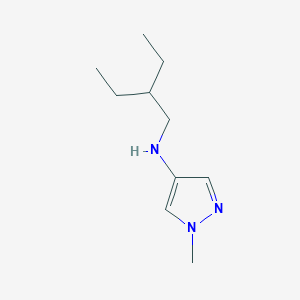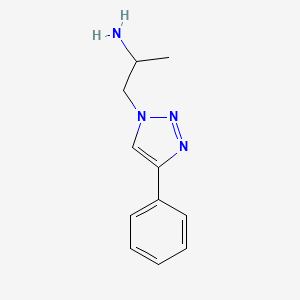
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine is a chemical compound with the molecular formula C8H15N3 It consists of a butan-2-yl group attached to an imidazol-2-ylmethyl amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of butan-2-amine with an imidazole derivative. One common method is the alkylation of imidazole with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine has several applications in scientific research:
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and influencing cellular pathways.
類似化合物との比較
Similar Compounds
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine: C8H15N3
(1-Butyl-1H-imidazol-2-yl)methylamine: C8H17N3
(1-Propyl-1H-imidazol-2-yl)methylamine: C7H15N3
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butan-2-yl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules, making it distinct from other imidazole derivatives .
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
N-(1H-imidazol-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10) |
InChIキー |
COVUXBAGPYPNIL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCC1=NC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13247510.png)

![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)


![Pentyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247544.png)

![N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide](/img/structure/B13247552.png)
![2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile](/img/structure/B13247556.png)
![1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13247562.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)



